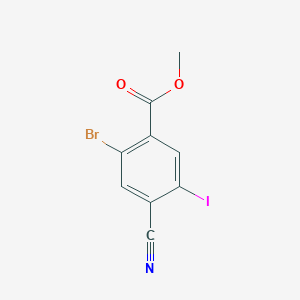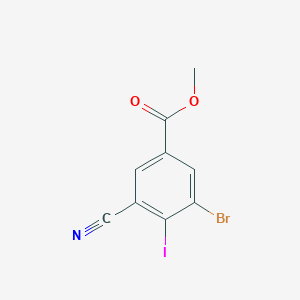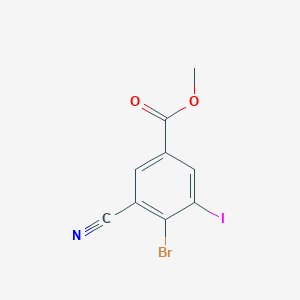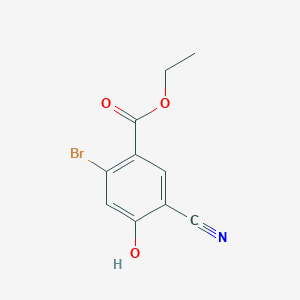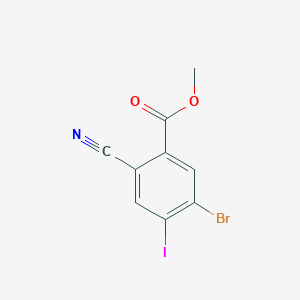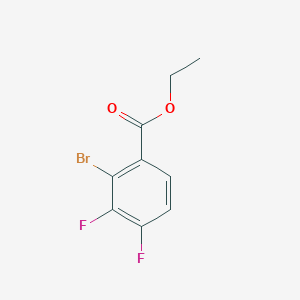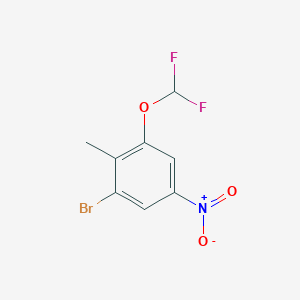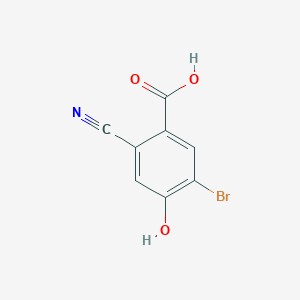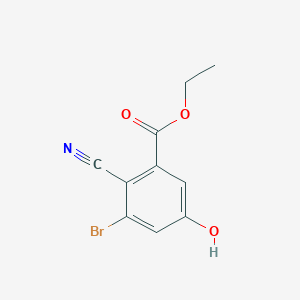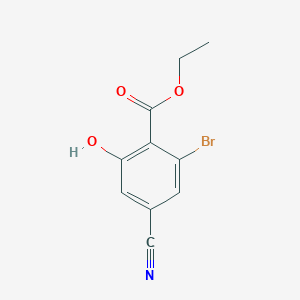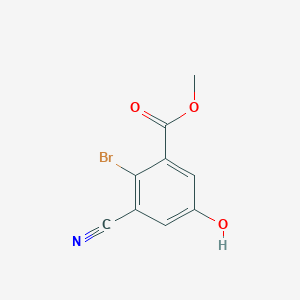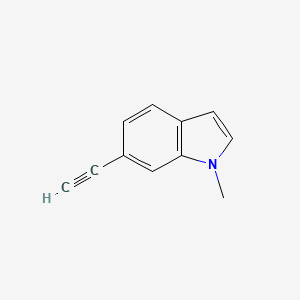
6-乙炔基-1-甲基-1H-吲哚
描述
6-Ethynyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The ethynyl group at the 6-position and the methyl group at the 1-position of the indole ring confer unique chemical properties to this compound.
科学研究应用
6-Ethynyl-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
6-Ethynyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a complex interaction with their targets, leading to various changes at the cellular level.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
生化分析
Biochemical Properties
6-Ethynyl-1-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Ethynyl-1-methyl-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.
Cellular Effects
6-Ethynyl-1-methyl-1H-indole has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, 6-Ethynyl-1-methyl-1H-indole may affect the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 6-Ethynyl-1-methyl-1H-indole involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways . By inhibiting these kinases, 6-Ethynyl-1-methyl-1H-indole can modulate the signaling pathways they regulate, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethynyl-1-methyl-1H-indole can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be relatively stable under certain conditions, but their stability may decrease over time, leading to degradation and reduced efficacy . Additionally, long-term exposure to 6-Ethynyl-1-methyl-1H-indole may result in cumulative effects on cellular function, such as alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 6-Ethynyl-1-methyl-1H-indole can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have shown that there may be a threshold dose beyond which the adverse effects outweigh the benefits, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Ethynyl-1-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the metabolism of indole derivatives, including 6-Ethynyl-1-methyl-1H-indole . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed or excreted by the body. The metabolic pathways involving 6-Ethynyl-1-methyl-1H-indole can also affect metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 6-Ethynyl-1-methyl-1H-indole within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . For instance, certain transporters may actively transport 6-Ethynyl-1-methyl-1H-indole into cells, while binding proteins may sequester the compound within specific cellular compartments, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 6-Ethynyl-1-methyl-1H-indole can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 6-Ethynyl-1-methyl-1H-indole may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where an ethynyl group is introduced using palladium-catalyzed cross-coupling of an aryl halide with an acetylene . The reaction conditions often include a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere.
Industrial Production Methods: Industrial production of 6-Ethynyl-1-methyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
化学反应分析
Types of Reactions: 6-Ethynyl-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitro-substituted indoles.
相似化合物的比较
1-Methyl-1H-indole: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
6-Bromo-1-methyl-1H-indole: Contains a bromine atom instead of an ethynyl group, leading to different substitution reactions.
6-Amino-1-methyl-1H-indole: Contains an amino group, which significantly alters its chemical and biological properties.
Uniqueness: 6-Ethynyl-1-methyl-1H-indole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
6-ethynyl-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-4-5-10-6-7-12(2)11(10)8-9/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLCOJZMWRMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


